![molecular formula C25H20FN3 B11081376 2-amino-1-[2-(4-fluorophenyl)ethyl]-4,5-diphenyl-1H-pyrrole-3-carbonitrile](/img/structure/B11081376.png)
2-amino-1-[2-(4-fluorophenyl)ethyl]-4,5-diphenyl-1H-pyrrole-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-AMINO-1-(4-FLUOROPHENETHYL)-4,5-DIPHENYL-1H-PYRROL-3-YL CYANIDE is a complex organic compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of an amino group, a fluorophenethyl group, and two phenyl groups attached to a pyrrole ring, along with a cyanide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-1-(4-FLUOROPHENETHYL)-4,5-DIPHENYL-1H-PYRROL-3-YL CYANIDE typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrrole ring, followed by the introduction of the amino group, fluorophenethyl group, and phenyl groups. The final step involves the addition of the cyanide group.
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized using a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.
Introduction of Substituents: The phenyl groups can be introduced via Friedel-Crafts acylation, followed by reduction. The fluorophenethyl group can be added through a nucleophilic substitution reaction.
Addition of the Cyanide Group: The cyanide group can be introduced using a nucleophilic substitution reaction with a suitable cyanide source, such as sodium cyanide or potassium cyanide, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the cyanide group, converting it to an amine or other functional groups.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions often use reagents like bromine, chlorine, or nitrating agents under acidic conditions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines or other reduced forms.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2-AMINO-1-(4-FLUOROPHENETHYL)-4,5-DIPHENYL-1H-PYRROL-3-YL CYANIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-AMINO-1-(4-FLUOROPHENETHYL)-4,5-DIPHENYL-1H-PYRROL-3-YL CYANIDE involves its interaction with specific molecular targets. The amino group and cyanide group can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The fluorophenethyl and phenyl groups contribute to the compound’s hydrophobic interactions, affecting its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-AMINO-1-(4-CHLOROPHENETHYL)-4,5-DIPHENYL-1H-PYRROL-3-YL CYANIDE
- 2-AMINO-1-(4-METHOXYPHENETHYL)-4,5-DIPHENYL-1H-PYRROL-3-YL CYANIDE
- 2-AMINO-1-(4-METHYLPHENETHYL)-4,5-DIPHENYL-1H-PYRROL-3-YL CYANIDE
Uniqueness
The presence of the fluorophenethyl group in 2-AMINO-1-(4-FLUOROPHENETHYL)-4,5-DIPHENYL-1H-PYRROL-3-YL CYANIDE imparts unique electronic and steric properties, influencing its reactivity and interactions with biological targets. This makes it distinct from its analogs with different substituents.
Properties
Molecular Formula |
C25H20FN3 |
|---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
2-amino-1-[2-(4-fluorophenyl)ethyl]-4,5-diphenylpyrrole-3-carbonitrile |
InChI |
InChI=1S/C25H20FN3/c26-21-13-11-18(12-14-21)15-16-29-24(20-9-5-2-6-10-20)23(22(17-27)25(29)28)19-7-3-1-4-8-19/h1-14H,15-16,28H2 |
InChI Key |
SOKJLGFXOCHIRA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N(C(=C2C#N)N)CCC3=CC=C(C=C3)F)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


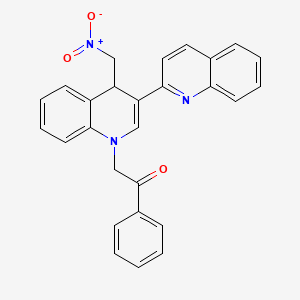
![5-cyano-2-methyl-N-(2-methylphenyl)-6-({2-[(2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-phenyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B11081300.png)
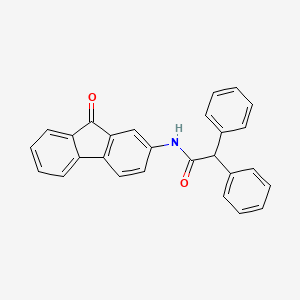
![2-[3-(2-chlorobenzyl)-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(3-ethoxyphenyl)acetamide](/img/structure/B11081308.png)
![2-{[4-(2,4-dimethylphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxy-2-nitrophenyl)acetamide](/img/structure/B11081319.png)
![(3-Chloro-4-methoxyphenyl){4-[3-(cyclopropylamino)-4-nitrophenyl]piperazin-1-yl}methanone](/img/structure/B11081325.png)
![(2E)-3-(2,4-dichlorophenyl)-1-(4-{4-nitro-3-[(2-phenylethyl)amino]phenyl}piperazin-1-yl)prop-2-en-1-one](/img/structure/B11081339.png)
methanone](/img/structure/B11081345.png)
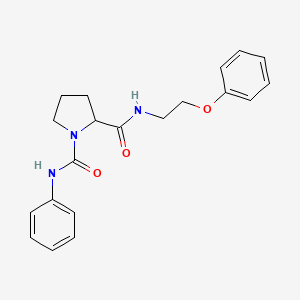
![4-chloro-N-{5-ethoxy-2-[(2-hydroxypropanoyl)amino]phenyl}benzamide](/img/structure/B11081360.png)
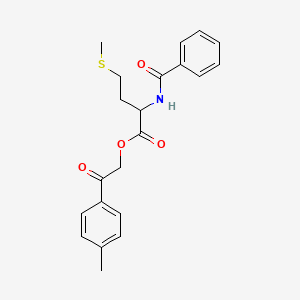
![2-(2-{4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]piperazin-1-yl}ethyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B11081370.png)
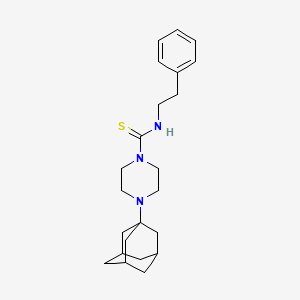
![Acetamide, N-[4-(chlorodifluoromethoxy)phenyl]-2-(2-cyanophenoxy)-](/img/structure/B11081384.png)
